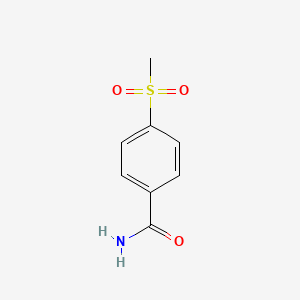

4-(Methylsulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKNFPQRVQCNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576153 | |

| Record name | 4-(Methanesulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-38-5 | |

| Record name | 4-(Methanesulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Methylsulfonyl)benzamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylsulfonyl)benzamide

Introduction

This compound is a chemical compound of significant interest within the pharmaceutical and agrochemical research sectors. As a member of the sulfonamide class of molecules, it serves as a versatile building block and a key intermediate in the synthesis of more complex, biologically active agents. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic drugs.[1][2] This guide provides a comprehensive, field-proven overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers, chemists, and professionals in drug development. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale that govern the experimental choices, ensuring a reproducible and robust scientific protocol.

Compound Profile:

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₉NO₃S | [3] |

| Molecular Weight | 199.23 g/mol | [3] |

| CAS Number | 4461-38-5 | [3] |

| Appearance | White to off-white solid | |

| Hazards | Causes serious eye irritation. May cause skin and respiratory irritation. | [3] |

Part 1: Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound can be approached from several precursors. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and desired purity. We will explore the most common and reliable pathway, which proceeds through the oxidation of a thioether intermediate followed by amidation.

Primary Synthetic Route: Oxidation and Amidation

This robust two-stage process begins with the readily available 4-(methylthio)benzoic acid. The core transformation involves the oxidation of the sulfide group to a sulfone, followed by the conversion of the carboxylic acid to a primary amide.

Caption: Primary synthetic workflow for this compound.

Stage 1: Oxidation of 4-(methylthio)benzoic acid

The foundational step is the selective oxidation of the thioether (-S-CH₃) group to the sulfone (-SO₂-CH₃). This transformation is critical as it imparts many of the key electronic properties to the final molecule.

-

Causality of Reagent Choice: Hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid is the preferred oxidant system.[4] Acetic acid serves not only as a solvent but also as a catalyst, forming an intermediate peroxyacetic acid which is a more potent oxidizing agent. This system is favored for its effectiveness, relatively clean byproducts (water), and operational simplicity. The reaction is typically performed at elevated temperatures (70-100°C) to ensure complete conversion.[4] Careful temperature control is necessary to prevent runaway reactions or unwanted side reactions.

Stage 2: Amidation of 4-(methylsulfonyl)benzoic acid

With the sulfone group in place, the next objective is the conversion of the carboxylic acid moiety into a primary amide. A direct reaction with an ammonia source is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species.

-

Activation Step: The most common method for activation is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective. Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying their removal. This reaction is typically performed in an inert aprotic solvent.

-

Amination Step: The resulting 4-(methylsulfonyl)benzoyl chloride is a highly reactive electrophile. It is then treated with a nucleophilic ammonia source, such as concentrated ammonium hydroxide, to form the final benzamide product. This reaction is vigorous and is usually performed at low temperatures to control the exotherm. The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond.

Detailed Experimental Protocol: Synthesis from 4-(methylthio)benzoic acid

Disclaimer: This protocol is intended for qualified professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-(methylsulfonyl)benzoic acid[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid (approx. 6 mL per gram of starting material).

-

Oxidant Addition: Cool the mixture in an ice-water bath. Slowly add 30% hydrogen peroxide (approx. 1.7 g per gram of starting material) dropwise, ensuring the internal temperature does not rise excessively.

-

Reaction: After the addition is complete, heat the reaction mixture to between 70°C and 100°C for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. A precipitate should form. To quench any remaining peroxide, add a solution of sodium sulfite in water.

-

Isolation: Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum. The resulting white solid is 4-(methylsulfonyl)benzoic acid. An expected yield is typically high, around 88%.[4]

Step 2: Synthesis of this compound

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the 4-(methylsulfonyl)benzoic acid (1 equivalent) in a minimal amount of an anhydrous solvent like dichloromethane, with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (approx. 1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Solvent Removal: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-(methylsulfonyl)benzoyl chloride can be used directly in the next step.

-

Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring. A precipitate will form immediately.

-

Isolation and Purification: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the final crystalline product under vacuum.

Part 2: Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Standard analytical workflow for product validation.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This provides detailed information about the proton environment. The expected spectrum in a solvent like DMSO-d₆ would show:

-

Aromatic Protons: Two distinct doublets in the ~7.8-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Amide Protons (-CONH₂): Two broad singlets (or one very broad singlet) typically between 7.5 and 8.5 ppm, which are exchangeable with D₂O.

-

Methyl Protons (-SO₂CH₃): A sharp singlet at approximately 3.2-3.3 ppm, integrating to 3 protons.

-

-

¹³C NMR: This confirms the carbon skeleton of the molecule. Key expected signals include:

-

Carbonyl Carbon (-C=O): A signal in the ~165-170 ppm region.

-

Aromatic Carbons: Four signals in the ~125-145 ppm range.

-

Methyl Carbon (-CH₃): A signal around 43-45 ppm.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying key functional groups. A KBr pellet or ATR sample of the solid product should exhibit the following characteristic absorption bands:

-

N-H Stretching (Amide): Two distinct bands (asymmetric and symmetric) in the 3400–3200 cm⁻¹ region.[5][6]

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1680–1640 cm⁻¹.[6]

-

S=O Stretching (Sulfone): Two very strong and characteristic bands for the asymmetric and symmetric stretches, located at approximately 1350–1300 cm⁻¹ and 1160–1140 cm⁻¹, respectively.[5][7]

3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Electron Ionization (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 199.

-

Electrospray Ionization (ESI): In positive ion mode, a protonated molecular ion ([M+H]⁺) at m/z = 200 would be expected. A common fragmentation pattern for aromatic sulfonamides is the loss of SO₂ (64 Da), which could lead to a fragment ion.[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final compound.

-

Methodology: A typical method would utilize a C18 or C8 stationary phase.[8] A gradient elution with a mobile phase consisting of acetonitrile and water (often with 0.1% formic acid or phosphoric acid to ensure sharp peak shapes) is effective.[9][10]

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is appropriate.

-

Validation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Summary of Expected Analytical Data:

| Analysis Type | Expected Result |

| ¹H NMR (DMSO-d₆) | ~8.1 ppm (d, 2H), ~7.9 ppm (d, 2H), ~8.0 ppm (br s, 1H), ~7.6 ppm (br s, 1H), ~3.25 ppm (s, 3H) |

| FT-IR (cm⁻¹) | ~3350, ~3170 (N-H stretch); ~1660 (C=O stretch); ~1320, ~1150 (S=O stretch) |

| Mass Spec (ESI+) | m/z = 200 [M+H]⁺ |

| Melting Point | Literature values should be consulted for comparison. |

Conclusion

The synthesis and characterization of this compound are straightforward processes when guided by sound chemical principles. The outlined two-stage synthesis from 4-(methylthio)benzoic acid is a reliable and high-yielding route. Rigorous characterization using a suite of analytical techniques—NMR, IR, MS, and HPLC—is non-negotiable and serves as a self-validating system to ensure the structural integrity and purity of the final compound. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently produce and verify this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

SIELC Technologies. Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column. Available from: [Link]

-

PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

-

PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Available from: [Link]

-

Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. 2021, 12, 109-116. Available from: [Link]

-

Ngassa, F. N.; Stenfors, B. A. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank. 2021, 2021(1), M1196. Available from: [Link]

- Google Patents. WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates.

- Google Patents. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15640625, 4-Methanesulfonylbenzamide. Available from: [Link]

-

Semantic Scholar. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available from: [Link]

-

Stenfors, B. A., et al. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. 2020, 76(Pt 11), 1723–1727. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for a related sulfonylation procedure. Available from: [Link]

-

SIELC Technologies. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Available from: [Link]

- Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Available from: [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

-

ResearchGate. FT-IR (neat) of 4-methylbenzamide. Available from: [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. Available from: [Link]

-

Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023, 20(6), 4606. Available from: [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. tis.wu.ac.th [tis.wu.ac.th]

- 9. Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Investigating the Mechanism of Action of 4-(Methylsulfonyl)benzamide: A Technical Guide for Preclinical Research

Disclaimer: The compound 4-(Methylsulfonyl)benzamide is a chemical entity with no extensive, publicly available data on its biological activity or mechanism of action. This document presents a series of hypotheses based on the known activities of structurally related compounds. The proposed mechanisms, experimental protocols, and signaling pathways are therefore theoretical and intended to serve as a rigorous framework for experimental investigation.

Executive Summary

This technical guide outlines a comprehensive strategy for elucidating the mechanism of action of this compound. Based on its structural motifs—a benzamide core and a methylsulfonyl group—we posit that its primary mechanism of action is likely the inhibition of carbonic anhydrase enzymes. This hypothesis is grounded in the well-established role of the sulfonamide moiety as a potent zinc-binding group in the active site of these enzymes.[1][2][3][4] This guide provides a tiered experimental plan, from initial target-class validation to in-depth cellular and biochemical characterization. Detailed, field-proven protocols are provided for each experimental stage, alongside the scientific rationale for their selection. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to systematically investigate the biological activity of this and similar novel compounds.

Introduction to this compound and Mechanistic Hypotheses

This compound is a small molecule characterized by a central benzamide scaffold with a methylsulfonyl group at the 4-position. While the benzamide class of molecules exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and insecticidal properties, the presence of the sulfonamide functional group is particularly suggestive of a specific mode of action.[5][6][7][8][9][10]

Primary Hypothesis: Inhibition of Carbonic Anhydrases (CAs)

The primary hypothesis is that this compound functions as an inhibitor of carbonic anhydrases. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[11] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[3][12][13] The sulfonamide group is a classic zinc-binding pharmacophore that anchors inhibitors to the zinc ion in the CA active site, making this a highly plausible mechanism.[2][11]

Secondary Hypotheses

While CA inhibition is the most probable mechanism, the benzamide scaffold could confer activity against other targets. Therefore, secondary hypotheses include:

-

γ-Secretase Inhibition: Some sulfonamide-containing compounds have been identified as inhibitors of γ-secretase, a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease.[14][15][16][17][18]

-

Glucocorticoid Receptor (GR) Modulation: Although structurally more distant, some sulfonamide derivatives have been shown to act as ligands for the glucocorticoid receptor, a key regulator of inflammation.[19][20][21][22]

This guide will primarily focus on the experimental validation of the primary hypothesis, with subsequent sections briefly outlining approaches for the secondary hypotheses should the initial line of investigation prove negative.

Tier 1: Initial Target Class Identification - Carbonic Anhydrase Inhibition Assay

The first step is to determine if this compound interacts with the hypothesized target class. A general, colorimetric assay for CA activity is a robust and efficient starting point.

Experimental Protocol: Colorimetric CO₂ Hydration Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The resulting pH change is monitored with a pH indicator.[23]

Materials:

-

Purified human Carbonic Anhydrase II (hCA II) (as a representative isoform)

-

This compound

-

Acetazolamide (a known pan-CA inhibitor, as a positive control)

-

Tris buffer (20 mM, pH 8.3)

-

Phenol red pH indicator

-

CO₂-saturated water

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a stock solution of this compound and Acetazolamide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial dilutions of the test compound and the positive control in Tris buffer. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of the purified hCA II enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 80 µL of ice-cold CO₂-saturated water to each well.

-

Immediately place the plate in a microplate reader and monitor the absorbance at 570 nm over time at a constant temperature (e.g., 25°C).

-

Determine the rate of reaction from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Initial Screening Results

| Compound | Target Isoform | Assay Method | Metric | Value (nM) |

| This compound | hCA II | Colorimetric CO₂ Hydration | IC₅₀ | To be determined |

| Acetazolamide (Control) | hCA II | Colorimetric CO₂ Hydration | IC₅₀ | ~50 nM[23] |

Visualization: Carbonic Anhydrase Inhibition Workflow

Caption: Workflow for the initial screen of carbonic anhydrase inhibition.

Tier 2: Target Validation and Selectivity Profiling

If the initial screen indicates CA inhibition, the next steps are to confirm this interaction with a secondary assay and to determine the compound's selectivity across different CA isoforms.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures target engagement in a cellular environment. The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[23]

Materials:

-

A549 human lung carcinoma cells (or another cell line with known CA expression)

-

This compound

-

Acetazolamide

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitors

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

-

Antibody specific for hCA II

Procedure:

-

Culture A549 cells to confluency.

-

Treat cells with various concentrations of this compound, Acetazolamide, or vehicle control for a specified time (e.g., 1 hour).

-

Harvest and wash the cells with PBS.

-

Lyse the cells by freeze-thaw cycles in PBS with protease inhibitors.

-

Divide the lysate from each treatment group into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Centrifuge the heated lysates to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble hCA II in each sample by Western blotting.

-

Plot the amount of soluble hCA II as a function of temperature for each concentration.

-

Determine the shift in the melting temperature (Tₘ) to confirm target engagement.

Data Presentation: Isoform Selectivity Profile

| Compound | Target Isoform | Inhibition Constant (Kᵢ, nM) |

| This compound | hCA I | To be determined |

| hCA II | To be determined | |

| hCA IX | To be determined | |

| hCA XII | To be determined | |

| Acetazolamide (Control) | hCA I | 250 |

| hCA II | 12 | |

| hCA IX | 25[24] | |

| hCA XII | 5.7 |

Visualization: Carbonic Anhydrase Signaling Pathway

Sources

- 1. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. benchchem.com [benchchem.com]

- 7. innoprot.com [innoprot.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fenchylamine sulfonamide inhibitors of amyloid beta peptide production by the gamma-secretase proteolytic pathway: potential small-molecule therapeutic agents for the treatment of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Alpha-methyltryptamine sulfonamide derivatives as novel glucocorticoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4-(Methylsulfonyl)benzamide Derivatives

Foreword: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—represents a significant leap toward the rational design of novel therapeutics. The 4-(methylsulfonyl)benzamide core has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic promise across a spectrum of diseases, most notably in oncology. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this compound derivatives. By elucidating the intricate structure-activity relationships and providing detailed experimental insights, we aim to empower fellow scientists to unlock the full potential of this compelling chemical entity.

The this compound Core: A Nexus of Therapeutic Activity

The this compound scaffold is characterized by a central benzamide ring, substituted at the 4-position with a methylsulfonyl group. This unique arrangement of a hydrogen bond donor and acceptor (the benzamide) and a polar, non-ionizable group (the methylsulfonyl) provides a foundation for diverse molecular interactions, underpinning its broad therapeutic applicability.

Caption: Core structure of this compound.

Synthesis and Characterization: Building the Foundation

The synthesis of this compound derivatives typically follows a convergent strategy, allowing for the facile introduction of diversity elements. A general and robust synthetic route is outlined below.

General Synthetic Protocol

A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[1] A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported, which is amenable to a broad range of nitrogen nucleophiles.[2][3]

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Experimental Protocol for a Representative Synthesis:

This protocol details the synthesis of a generic this compound derivative.

-

Preparation of 4-(Methylsulfonyl)benzoyl chloride:

-

To a solution of 4-(methylsulfonyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-(methylsulfonyl)benzoyl chloride, which is often used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude 4-(methylsulfonyl)benzoyl chloride in an anhydrous solvent like DCM.

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.

-

Add the amine solution dropwise to the benzoyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.[4]

-

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Melting Point (for solids): As an indicator of purity.

Therapeutic Potential in Oncology: A Multi-pronged Attack

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents through the inhibition of key targets involved in tumor growth, proliferation, and survival.

Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment

A hallmark of many solid tumors is hypoxia, which leads to a metabolic shift towards anaerobic glycolysis and subsequent acidification of the extracellular space.[5] This acidic microenvironment is maintained, in part, by the overexpression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] By inhibiting CA IX, this compound derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[5][6]

The sulfonamide moiety is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.[7]

Caption: Inhibition of CA IX by this compound derivatives disrupts tumor pH regulation.

Quantitative Data: Carbonic Anhydrase IX Inhibitory Activity

| Compound ID | Modification on Benzamide Nitrogen | Target Isoform | IC50 (nM) | Selectivity (CA II / CA IX) | Reference |

| 4e | (5-(5-Allyl-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino | CA IX | 10.93 | ~142 | [5][6] |

| 4g | (5-(3,4,5-Trimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino | CA IX | 15.62 | ~251 | [5][6] |

| 4h | (5-(3-Hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino | CA IX | 25.06 | ~62 | [5][6] |

Note: The table presents data for benzenesulfonamide derivatives with high structural similarity, highlighting the potential of the core scaffold.

Kinase Inhibition: Disrupting Oncogenic Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[8] Several classes of this compound derivatives have been investigated as potent kinase inhibitors.

Tyrosine Kinase Inhibitors (TKIs): The 4-(aminomethyl)benzamide linker, a close structural analog, has been used to design potent TKIs.[9] These compounds can target various receptor tyrosine kinases, such as EGFR, HER-2, and VEGFR, which are often overexpressed or mutated in cancer.[9]

Structure-Activity Relationship (SAR) Insights:

-

Linker Flexibility: A flexible linker like 4-(aminomethyl)benzamide can allow for optimal positioning of the molecule within the kinase active site, potentially overcoming resistance mutations.[9]

-

Substituents on the Benzamide: The nature of the substituent on the benzamide nitrogen is critical for potency and selectivity. For instance, trifluoromethylphenyl groups have been shown to be highly effective against EGFR.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of the test compounds.

-

In a 384-well plate, add the kinase, the test compound, and the substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Emerging Therapeutic Applications

Beyond oncology, the this compound scaffold is being explored for other therapeutic indications.

TRPV1 Antagonism for Pain Management

Derivatives of 2-(4-methylsulfonylaminophenyl) propanamide have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[10][11][12] These compounds have shown promise in preclinical models of neuropathic pain.[13]

SAR Highlights:

-

The 3-fluoro substituent on the phenyl ring enhances potency.[10]

-

The (S)-configuration of the propanamide moiety is crucial for stereospecific activity.[10]

12-Lipoxygenase Inhibition for Inflammatory Diseases

4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory diseases, diabetes, and cancer.[14]

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets make it a highly attractive starting point for drug discovery campaigns. Future research should focus on:

-

Expanding the chemical space: Systematic exploration of substituents on both the benzamide nitrogen and the aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.

-

Structure-based drug design: Utilizing co-crystal structures of derivatives with their target proteins to guide the design of next-generation inhibitors.

-

Preclinical and clinical evaluation: Advancing the most promising candidates through rigorous preclinical testing and into clinical trials.

References

-

Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. Eur. J. Chem.2021 , 12, 109-116. [Link]

-

Stenfors, B. A.; Ngassa, F. N. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Semantic Scholar. [Link]

-

Lee, J. et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg. Med. Chem.2015 , 23(21), 7050-7059. [Link]

-

Lee, J. et al. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorg. Med. Chem.2012 , 20(4), 1547-1553. [Link]

-

Holman, T. R. et al. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. J. Med. Chem.2014 , 57(1), 183-195. [Link]

-

Abdoli, M. et al. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules2021 , 26(16), 4991. [Link]

-

McKenna, R.; Supuran, C. T. Targeting Carbonic Anhydrase IX Activity and Expression. Future Med. Chem.2014 , 6(12), 1363-1376. [Link]

-

Nemr, M. T. M. et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv.2021 , 11, 28456-28471. [Link]

-

Nemr, M. T. M. et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv.2021 , 11(45), 28456-28471. [Link]

-

Lee, J. et al. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorg. Med. Chem.2012 , 20(4), 1547-1553. [Link]

-

Lee, J. et al. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorg. Med. Chem.2012 , 20(4), 1547-1553. [Link]

-

Kalinichenko, E. et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules2019 , 24(19), 3543. [Link]

-

Kalinichenko, E. et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel)2021 , 14(12), 1222. [Link]

-

Ivanov, I. et al. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank2024 , 2024(1), M1879. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]

- 3. eurjchem.com [eurjchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Routes for 4-(Methylsulfonyl)benzamide Analogues: An In-depth Technical Guide

Introduction: The Enduring Significance of the 4-(Methylsulfonyl)benzamide Scaffold in Modern Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents.[1] Its prevalence stems from the unique physicochemical properties imparted by the methylsulfonyl and benzamide moieties. The sulfonyl group, a strong electron-withdrawing group, can modulate the acidity of adjacent protons and participate in hydrogen bonding, while the benzamide linkage provides a rigid framework for orienting pharmacophoric elements.[2] This combination has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4]

Historically, the synthesis of this compound analogues has relied on well-established, yet often harsh, methodologies. The ever-present demand for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of more efficient and versatile synthetic strategies. This in-depth technical guide will first briefly touch upon the classical synthetic approaches to provide a baseline, and then delve into novel, cutting-edge methodologies that offer significant advantages in terms of efficiency, substrate scope, and functional group tolerance. We will explore the application of modern catalytic systems, including palladium-catalyzed cross-coupling reactions and emerging photoredox and C-H functionalization strategies, to the synthesis of this important class of molecules.

Established Synthetic Strategies: A Foundation for Innovation

The traditional and most direct approach to this compound analogues involves the acylation of an amine with a pre-functionalized 4-(methylsulfonyl)benzoyl derivative. This typically proceeds via the formation of a highly reactive acyl chloride.

The Acyl Chloride Route: A Workhorse Methodology

The synthesis of the key intermediate, 4-(methylsulfonyl)benzoyl chloride, is a critical first step. This is commonly achieved by the oxidation of 4-methylthiobenzoic acid to the corresponding sulfone, followed by chlorination of the carboxylic acid. A typical procedure for the preparation of 2-nitro-4-methylsulfonyl benzoyl chloride involves the nitration of methyl p-tolyl sulfone, followed by oxidation and subsequent reaction with thionyl chloride.[5]

The subsequent amidation reaction is generally straightforward, involving the reaction of the acyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-(methylsulfonyl)benzamide via the Acyl Chloride Route

-

Preparation of 4-(Methylsulfonyl)benzoyl Chloride: To a solution of 4-(methylsulfonyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[6]

-

Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at 0 °C.[6]

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(methylsulfonyl)benzoyl chloride, which can often be used in the next step without further purification.

-

Amidation: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Slowly add a solution of 4-(methylsulfonyl)benzoyl chloride (1.0-1.2 eq) in the same solvent to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired this compound analogue.

This classical approach, while reliable, suffers from several drawbacks. The use of thionyl chloride is hazardous and generates stoichiometric amounts of acidic waste. Furthermore, the substrate scope can be limited by the availability of the requisite amine starting materials and their compatibility with the harsh reaction conditions.

Novel Synthetic Routes: Expanding the Chemical Space

To overcome the limitations of traditional methods, researchers have turned to modern catalytic systems that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift in C-N Bond Formation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines and amides. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods that can be applied to the synthesis of this compound analogues.

1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[7][8][9] This reaction has become a cornerstone of modern organic synthesis due to its remarkable efficiency and broad applicability. For the synthesis of this compound analogues, this can be approached in two ways: coupling of a 4-(methylsulfonyl)aniline with a substituted benzoyl chloride, or coupling of 4-halobenzamide with a sulfinamide followed by oxidation. A more direct route involves the coupling of 4-bromo-N-substituted-benzamide with methanesulfinate.

Experimental Protocol: Synthesis of N-Aryl-4-(methylsulfonyl)benzamide via Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq).[10]

-

Add the 4-bromo-N-arylbenzamide (1.0 eq) and sodium methanesulfinate (1.2-1.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon, nitrogen) three times.

-

Add a degassed anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[11][12][13][14] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advances in ligand design have enabled these reactions to proceed under milder conditions.

dot

Caption: Ullmann Condensation for this compound Synthesis.

Direct Catalytic Amidation: An Atom-Economical Approach

Direct catalytic amidation of carboxylic acids with amines represents a highly atom-economical and environmentally benign approach to amide bond formation, with water as the only byproduct.[15][16][17][18] Various catalytic systems based on boron, zirconium, and other metals have been developed for this transformation.

Table 1: Comparison of Catalytic Amidation Methods

| Catalyst System | Amine Scope | Carboxylic Acid Scope | Typical Conditions | Yields | Reference |

| Boronic Acids | Primary & Secondary | Aromatic & Aliphatic | Toluene, reflux, molecular sieves | 60-95% | [18] |

| ZrCl₄ | Primary & Secondary | Aromatic & Aliphatic | Toluene, reflux | 70-98% | [15] |

| Fe₃O₄/DABCO | Primary | Aromatic & Aliphatic | MeCN, 85 °C | 60-99% | [17] |

Emerging Frontiers: Photoredox Catalysis and C-H Functionalization

The fields of photoredox catalysis and C-H functionalization are poised to revolutionize the synthesis of complex molecules, including this compound analogues.[19][20][21][22][23][24][25] These methods offer the potential for novel disconnections and the ability to forge C-S and C-N bonds under exceptionally mild conditions.

1. Proposed Photoredox-Mediated Synthesis

A plausible photoredox-catalyzed route could involve the generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride or a sulfinate salt, which then undergoes addition to an activated benzamide derivative.

dot

Caption: Proposed Photoredox-Mediated Synthesis of this compound.

2. Proposed C-H Functionalization Strategy

Direct C-H functionalization offers the most atom-economical approach by obviating the need for pre-functionalized starting materials. A potential strategy for the synthesis of this compound analogues could involve the directed C-H sulfonylation of a benzamide derivative.[26] This would require a directing group on the benzamide nitrogen to guide a transition metal catalyst to the para C-H bond.

Conclusion and Future Outlook

The synthesis of this compound analogues has evolved significantly from classical methods to modern catalytic approaches. While traditional acyl chloride-based routes remain valuable, palladium-catalyzed cross-coupling reactions and direct catalytic amidations offer superior efficiency, milder conditions, and broader substrate applicability. The future of this field lies in the development of even more sophisticated and sustainable methodologies. The application of photoredox catalysis and C-H functionalization holds immense promise for the direct and selective synthesis of these important pharmaceutical building blocks. As our understanding of these cutting-edge technologies deepens, we can anticipate the emergence of novel and highly efficient synthetic routes that will undoubtedly accelerate the discovery of new and improved this compound-based therapeutics.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]

- 6. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. Catalytic Amidation [catalyticamidation.info]

- 16. Catalytic Amidation [catalyticamidation.info]

- 17. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Metal-free C(sp3)–H functionalization of sulfonamides via strain-release rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Photoredox Autocatalysis: Towards a Library of Generally Applicable Sulfonamide Reductive Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repositorio.ufscar.br [repositorio.ufscar.br]

- 23. researchgate.net [researchgate.net]

- 24. Photoredox-Catalyzed Alkenylation of Benzylsulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 4-(Methylsulfonyl)benzamide

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4-(Methylsulfonyl)benzamide. It is intended for researchers, scientists, and drug development professionals who are interested in the detailed structural elucidation of this and similar sulfonamide-containing compounds. The narrative will delve into the experimental rationale, from synthesis and crystallization to the intricacies of structure solution and refinement, providing a holistic understanding of the process.

Introduction: The Significance of Structural Analysis in Sulfonamide Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with target macromolecules. This compound serves as a valuable model compound, embodying the key structural features of this important class of molecules. A precise understanding of its solid-state conformation and intermolecular interactions, as revealed by X-ray crystallography, is paramount for rational drug design and the development of new chemical entities with improved efficacy and safety profiles.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

A Representative Synthetic Pathway

While multiple synthetic routes to this compound exist, a common and reliable method involves a two-step process starting from 4-(methylthio)benzoic acid. This approach ensures a high-purity final product, which is a critical prerequisite for successful crystallization.

Step 1: Oxidation of 4-(methylthio)benzoic acid

The initial step is the oxidation of the thioether to the corresponding sulfone. This is typically achieved using a strong oxidizing agent like hydrogen peroxide in acetic acid. The reaction proceeds cleanly, yielding 4-(methylsulfonyl)benzoic acid.

Step 2: Amidation of 4-(methylsulfonyl)benzoic acid

The carboxylic acid is then converted to the primary amide. A common method is to first activate the carboxylic acid by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by a reaction with aqueous ammonia.

A detailed, step-by-step protocol for this synthesis is provided in the Experimental Protocols section.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For benzamide derivatives, several crystallization techniques can be employed. The choice of solvent is critical, as it directly influences crystal growth, morphology, and in some cases, the polymorphic form obtained.

Common Crystallization Techniques for Benzamide Derivatives:

-

Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals as the concentration of the solute surpasses its solubility limit.

-

Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing the solubility of the compound and inducing crystallization.

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

For this compound, slow evaporation from a solution in a mixed solvent system, such as ethanol/water or acetone/hexane, has proven to be an effective method for growing well-defined, single crystals.

Part 2: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.

From Crystal to Diffraction Pattern

The workflow for single-crystal X-ray diffraction involves a series of precise steps to collect high-quality diffraction data.

The Solubility Profile of 4-(Methylsulfonyl)benzamide: A Comprehensive Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This in-depth technical guide provides a comprehensive exploration of the solubility profile of 4-(Methylsulfonyl)benzamide, a compound of significant interest in medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing solubility. We will delve into the theoretical underpinnings of the dissolution process, provide detailed and validated experimental protocols for accurate solubility determination, and discuss the interpretation of solubility data in the context of drug development. By synthesizing technical accuracy with field-proven insights, this document aims to be an authoritative resource for laboratories working with this compound and structurally related compounds.

Physicochemical Characteristics of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound possesses a molecular formula of C8H9NO3S and a molecular weight of approximately 199.23 g/mol .[1] Its structure is characterized by a benzene ring substituted with a carboxamide group (-CONH2) and a methylsulfonyl group (-SO2CH3).

The presence of the polar carboxamide and methylsulfonyl groups allows for hydrogen bonding interactions with protic solvents, while the aromatic ring contributes to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system employed. Key computed properties that influence its solubility include a topological polar surface area (TPSA) of 85.6 Ų, which indicates its potential for forming hydrogen bonds.[1]

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid solvent is governed by the equilibrium between the solid phase and the solution phase. This process can be understood through the interplay of two primary energy considerations:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the crystalline solid together.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound's solubility is favored when the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

For ionizable compounds, pH plays a crucial role in determining aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the solubility of a weak acid or base at a given pH, provided its pKa and intrinsic solubility are known.

Cosolvency Models: In pharmaceutical development, solvent mixtures are often used to enhance the solubility of poorly soluble drugs. Cosolvency models, which can be theoretical, semi-empirical, or empirical, are mathematical tools used to predict the solubility of a drug in a water-cosolvent mixture.[2][3][4][5][6] These models can be invaluable for formulation development, allowing for the rational selection of solvent systems to achieve the desired drug concentration.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7][8][9][10] This method is widely used due to its reliability and direct measurement of the equilibrium state.[9]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the thermodynamic solubility.

Detailed Experimental Protocol

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, etc.)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][11] It is advisable to determine the equilibration time by measuring the concentration at different time points until it plateaus.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a syringe filter.[7][10][12] It is critical to perform this step quickly and at the same temperature as the equilibration to avoid any changes in solubility.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

The following diagram illustrates the experimental workflow for the shake-flask method:

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Solubility Profile of this compound and a Structurally Related Analog

While specific, experimentally determined solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility behavior based on its structure and by examining data for structurally similar compounds. A close analog, 4-(Methylsulfonyl)benzaldehyde, for which solubility data has been published, provides a valuable point of reference.

The table below presents the mole fraction solubility of 4-(Methylsulfonyl)benzaldehyde in nine different organic solvents at various temperatures.[13]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |

| 283.15 | 0.0358 | 0.0275 | 0.0189 | 0.0163 | 0.0211 | 0.0782 | 0.0695 | 0.0243 | 0.0412 |

| 288.15 | 0.0431 | 0.0331 | 0.0228 | 0.0196 | 0.0254 | 0.0915 | 0.0813 | 0.0291 | 0.0493 |

| 293.15 | 0.0515 | 0.0396 | 0.0273 | 0.0235 | 0.0304 | 0.1064 | 0.0945 | 0.0348 | 0.0589 |

| 298.15 | 0.0612 | 0.0471 | 0.0326 | 0.0281 | 0.0363 | 0.1237 | 0.1093 | 0.0416 | 0.0704 |

| 303.15 | 0.0725 | 0.0558 | 0.0388 | 0.0335 | 0.0432 | 0.1436 | 0.1261 | 0.0497 | 0.0839 |

| 308.15 | 0.0855 | 0.0660 | 0.0459 | 0.0397 | 0.0512 | 0.1663 | 0.1451 | 0.0593 | 0.0997 |

| 313.15 | 0.1005 | 0.0777 | 0.0542 | 0.0469 | 0.0605 | 0.1921 | 0.1666 | 0.0707 | 0.1182 |

| 318.15 | 0.1176 | 0.0912 | 0.0638 | 0.0553 | 0.0713 | 0.2214 | 0.1908 | 0.0843 | 0.1397 |

Discussion of Expected Solubility for this compound:

-

Comparison to 4-(Methylsulfonyl)benzaldehyde: this compound differs from the aldehyde analog by the presence of a carboxamide group instead of an aldehyde group. The carboxamide group is capable of both donating and accepting hydrogen bonds, which is expected to increase its interaction with polar protic solvents like alcohols and water compared to the aldehyde. However, the stronger intermolecular interactions in the crystalline lattice of the benzamide, due to hydrogen bonding between the amide groups, may lead to a higher lattice energy. This could potentially result in lower overall solubility in some solvents compared to the benzaldehyde.

-

Solvent Polarity: Based on the data for the aldehyde, the solubility is highest in polar aprotic solvents like acetone and acetonitrile, followed by polar protic solvents like alcohols and acetic acid, and lowest in the less polar solvent, toluene. A similar trend is anticipated for this compound.

-

Temperature Dependence: As observed with the aldehyde, the solubility of this compound is expected to increase with increasing temperature in all the listed solvents. This is a common characteristic for the dissolution of solid solutes in liquid solvents.

The logical relationship between a compound's properties and its solubility is depicted in the following diagram:

Caption: Factors influencing the solubility of this compound.

Conclusion

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful development as a pharmaceutical agent. This guide has provided a robust framework for approaching this critical aspect of drug development, encompassing the theoretical principles of solubility, a detailed and actionable protocol for experimental determination using the shake-flask method, and an analysis of expected solubility based on available data for a close structural analog.

By adhering to rigorous experimental methodologies and applying a sound theoretical understanding, researchers can generate high-quality, reliable solubility data. This data will, in turn, inform crucial decisions in lead optimization, pre-formulation, and formulation development, ultimately paving the way for the successful translation of promising compounds into effective medicines.

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link][2][3]

-

Jouyban, A., & Acree Jr, W. E. (2019). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 381-401. [Link][4][6]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][8]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Semantic Scholar. Retrieved from [Link][5]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link][9]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link][12]

-

Al-Ghafri, S., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development - From Molecules to Medicine. InTech. [Link][14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15640625, 4-Methanesulfonylbenzamide. Retrieved from [Link][1]

-

Cong, R., et al. (2018). Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 63(6), 2056-2063. [Link][13]

Sources

- 1. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 4. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. benchchem.com [benchchem.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

spectroscopic data interpretation of 4-(Methylsulfonyl)benzamide

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-(Methylsulfonyl)benzamide

Preamble: A Structural Elucidation Blueprint

In the landscape of drug discovery and materials science, this compound stands as a pivotal molecular scaffold. Its unique combination of a rigid aromatic core, a hydrogen-bond-donating amide, and a strongly electron-withdrawing sulfone group imparts specific physicochemical properties that are leveraged in the design of targeted therapeutics and functional materials. A precise and unequivocal confirmation of its molecular structure is the bedrock upon which all subsequent research is built.

The Subject Molecule: this compound

Before delving into the spectral data, we must first visualize the molecule . This compound is a disubstituted benzene derivative with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol .[1] The structure features a central phenyl ring substituted at the 1- and 4-positions by a carboxamide group (-CONH₂) and a methylsulfonyl group (-SO₂CH₃), respectively.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of protons, we can determine their number, connectivity, and electronic state.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the amide protons, allowing for their observation, and its high boiling point ensures sample stability.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 scans for a good signal-to-noise ratio.

-

Reference: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Data Presentation: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.15 | Broad singlet | 1H | - | Amide NH (one proton) |

| 8.08 | d | 2H | 8.4 | Ar-H (ortho to -CONH₂) |

| 7.99 | d | 2H | 8.4 | Ar-H (ortho to -SO₂CH₃) |

| 7.60 | Broad singlet | 1H | - | Amide NH (second proton) |

| 3.25 | s | 3H | - | -SO₂CH ₃ |

Spectroscopic Interpretation

The ¹H NMR spectrum provides a clear and definitive fingerprint of the molecule.

-

Aromatic Region (δ 7.9-8.1 ppm): The presence of two doublets, each integrating to two protons, is characteristic of a 1,4-disubstituted benzene ring.

-

The downfield doublet at δ 8.08 ppm is assigned to the protons ortho to the electron-withdrawing carboxamide group.

-

The slightly upfield doublet at δ 7.99 ppm corresponds to the protons ortho to the even more strongly electron-withdrawing methylsulfonyl group.[2][3] The distinct signals for these two sets of protons, appearing as a classic AA'BB' system (often simplified as two doublets at high field), unequivocally confirms the para substitution pattern.

-

-

Amide Protons (δ 8.15 and 7.60 ppm): The two broad singlets at δ 8.15 and 7.60 ppm are assigned to the two protons of the primary amide (-CONH₂). Their broadness is a result of quadrupolar relaxation from the ¹⁴N nucleus and potential slow rotation around the C-N bond. These signals would disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

-

Methylsulfonyl Protons (δ 3.25 ppm): A sharp singlet integrating to three protons at δ 3.25 ppm is unambiguously assigned to the methyl group. Its significant downfield shift (compared to a typical alkyl methyl group at ~0.9 ppm) is a direct consequence of the powerful deshielding effect of the adjacent sulfonyl group (-SO₂-).[2]

Caption: Key proton environments and correlations in ¹H NMR.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct map of the carbon framework. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp signal.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Number of Scans: 1024 scans or more are typically required due to the low natural abundance of ¹³C.

-

Data Presentation: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 167.5 | C =O | Typical chemical shift for an amide carbonyl carbon.[4] |

| 143.8 | Ar-C -SO₂ | Quaternary carbon attached to the highly withdrawing sulfonyl group. |

| 137.2 | Ar-C -CO | Quaternary carbon attached to the amide group. |

| 129.5 | Ar-C H (ortho to -SO₂) | Aromatic CH carbon. |

| 128.1 | Ar-C H (ortho to -CONH₂) | Aromatic CH carbon. |

| 44.1 | -SO₂C H₃ | Aliphatic carbon significantly deshielded by the sulfonyl group. |

Spectroscopic Interpretation

The ¹³C spectrum confirms the carbon skeleton inferred from the ¹H NMR.

-

Carbonyl Carbon (δ 167.5 ppm): The signal in the far downfield region is characteristic of a carbonyl carbon, and its specific shift is consistent with a benzamide moiety.[5]

-

Aromatic Carbons (δ 128-144 ppm): Four signals are observed for the six aromatic carbons, as expected from the molecule's symmetry.

-

The two signals at lowest field (δ 143.8 and 137.2 ppm) are quaternary carbons (C-ipso), which do not bear protons. Their chemical shifts are heavily influenced by the attached substituents. The carbon attached to the sulfonyl group is further downfield due to the stronger electron-withdrawing nature of -SO₂CH₃ compared to -CONH₂.

-

The two signals at δ 129.5 and 128.1 ppm are assigned to the protonated aromatic carbons. Their assignment can be confirmed with a 2D HSQC experiment.

-

-